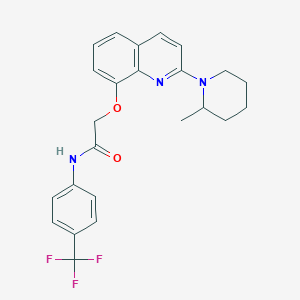
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMPT is a thioamide derivative that is commonly used as a feed attractant for aquatic animals. However, its potential applications in scientific research have been explored in recent years, and it has been found to exhibit various biological and physiological effects.
Aplicaciones Científicas De Investigación
Antioxidant and Radical Scavenging Activities
Compounds with similar structures have been synthesized and evaluated for their antioxidant activities. Studies have shown that these compounds possess moderate to significant radical scavenging activity, suggesting potential use as antioxidants in pharmaceutical formulations or as protective agents against oxidative stress in biological systems (Ahmad et al., 2012).
Anticancer Activities
Derivatives of similar compounds have been synthesized and tested for their anticancer activities against a panel of different human tumor cell lines. Some of these compounds exhibited reasonable anticancer activity, highlighting their potential as leads for the development of new anticancer agents (Duran & Demirayak, 2012).
Central Nervous System (CNS) Activities
Research into similar compounds has explored their potential activities within the central nervous system. These studies aim to identify compounds with therapeutic potential for CNS disorders, based on their binding affinity to specific brain receptors or their effect on CNS signaling pathways (Barlin et al., 1992).
pKa Determination and Drug Precursor Applications
The synthesis and characterization of compounds with similar structures include determining their pKa values, which are critical for understanding their chemical behavior in different environments. These studies contribute to the development of drug precursors by providing essential data for drug design and synthesis (Duran & Canbaz, 2013).
Antioxidant and Antitumor Agents
Some compounds have been utilized to synthesize novel agents with both antitumor and antioxidant properties. These agents are evaluated for their ability to inhibit cell growth in various cancer cell lines, indicating their dual-functionality in cancer therapy and prevention of oxidative damage (Aly et al., 2010).
Coordination Complexes and Antioxidant Activity
Research has also focused on synthesizing coordination complexes based on pyrazole-acetamide derivatives, including similar compounds, to explore their antioxidant activity. These studies highlight the potential of these complexes in medicinal chemistry, particularly in developing treatments that combat oxidative stress-related diseases (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-12-4-6-15(7-5-12)10-20-17(24)11-25-18-9-8-16(22-23-18)19-13(2)21-14(3)26-19/h4-9H,10-11H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMUIOZNTTVIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)
![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B2397823.png)
![5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2397824.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2397829.png)
![N-(3,5-dimethoxyphenyl)-5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B2397830.png)
![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)
![1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2397832.png)
